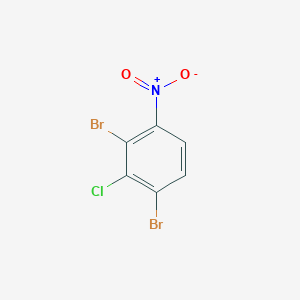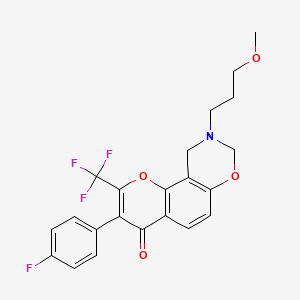![molecular formula C17H23N3O B12640310 3-{Bis[2-(pyridin-2-YL)ethyl]amino}propan-1-OL CAS No. 918941-53-4](/img/structure/B12640310.png)
3-{Bis[2-(pyridin-2-YL)ethyl]amino}propan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{Bis[2-(pyridin-2-YL)ethyl]amino}propan-1-OL is a complex organic compound featuring a pyridine ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Bis[2-(pyridin-2-YL)ethyl]amino}propan-1-OL typically involves the reaction of pyridine derivatives with appropriate amines and alcohols under controlled conditions. One common method involves the reaction of 2-(pyridin-2-yl)ethylamine with 3-chloropropan-1-ol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
3-{Bis[2-(pyridin-2-YL)ethyl]amino}propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated pyridine derivatives.
科学的研究の応用
3-{Bis[2-(pyridin-2-YL)ethyl]amino}propan-1-OL has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and catalysts.
作用機序
The mechanism of action of 3-{Bis[2-(pyridin-2-YL)ethyl]amino}propan-1-OL involves its interaction with specific molecular targets. The pyridine rings can coordinate with metal ions, influencing enzymatic activity or altering the function of biological molecules. The compound’s ability to form stable complexes with metals makes it a valuable tool in studying metalloproteins and other metal-dependent processes.
類似化合物との比較
Similar Compounds
3-(Pyridin-2-yl)propan-1-ol: A simpler analog with similar structural features.
4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole: Another compound with pyridine rings but different functional groups.
Uniqueness
3-{Bis[2-(pyridin-2-YL)ethyl]amino}propan-1-OL is unique due to its dual pyridine rings and the presence of both amine and hydroxyl functional groups. This combination allows for versatile chemical reactivity and the formation of complex structures, making it a valuable compound in various research fields.
特性
CAS番号 |
918941-53-4 |
|---|---|
分子式 |
C17H23N3O |
分子量 |
285.4 g/mol |
IUPAC名 |
3-[bis(2-pyridin-2-ylethyl)amino]propan-1-ol |
InChI |
InChI=1S/C17H23N3O/c21-15-5-12-20(13-8-16-6-1-3-10-18-16)14-9-17-7-2-4-11-19-17/h1-4,6-7,10-11,21H,5,8-9,12-15H2 |
InChIキー |
WRMLUBNXVZITIA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)CCN(CCCO)CCC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylpentanoate](/img/structure/B12640227.png)


![N-[4-(1,3-Benzothiazol-2-yl)-3-chlorophenyl]-7-chloroquinolin-4-amine](/img/structure/B12640239.png)
![N-(3,4-dichlorophenyl)-3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B12640242.png)
![Ethyl 2-[(4-chloro-2-nitrophenyl)hydrazinylidene]propanoate](/img/structure/B12640246.png)

![2-[3,5-Bis(phenylethynyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12640258.png)
![3-[1-[1-(2-pyridin-4-ylethyl)pyrazol-4-yl]triazol-4-yl]-1H-indazole](/img/structure/B12640282.png)
![5-[(2-chloro-4-fluorobenzyl)oxy]-2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenol](/img/structure/B12640284.png)

![1-[4-(5-Bromo-2-methyl-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B12640292.png)

![3-Piperidinecarboxamide, 1-[6-(4-cyano-3-fluorophenyl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-, (3S,6R)-](/img/structure/B12640306.png)
